![molecular formula C8H9F2NO B13198539 [2-(1,1-Difluoroethyl)pyridin-4-yl]methanol](/img/structure/B13198539.png)
[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol: is a chemical compound with the molecular formula C8H9F2NO and a molecular weight of 173.16 g/mol It is characterized by the presence of a pyridine ring substituted with a difluoroethyl group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,1-Difluoroethyl)pyridin-4-yl]methanol typically involves the reaction of pyridine derivatives with difluoroethyl reagents under controlled conditions. One common method involves the use of 2-(1,1-difluoroethyl)pyridine as a starting material, which is then subjected to a reduction reaction to introduce the methanol group . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may be optimized by controlling parameters such as temperature, pressure, and reaction time . Additionally, the use of catalysts and automated monitoring systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to modify the difluoroethyl group.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as or in acidic conditions.
Reduction: Reagents like or .
Substitution: Conditions may include acidic or basic catalysts and appropriate solvents .
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of [2-(1,1-Difluoroethyl)pyridin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoroethyl group can influence the compound’s lipophilicity and binding affinity to target proteins. The methanol group can participate in hydrogen bonding and electrostatic interactions , affecting the compound’s overall activity . These interactions can modulate various biochemical pathways , leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,1-Difluoroethyl)pyridine
- 4-Pyridinemethanol
- 2-(1,1-Difluoroethyl)pyridine-4-carboxylic acid
Uniqueness
[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol is unique due to the presence of both the difluoroethyl and methanol groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H9F2NO |
|---|---|
Poids moléculaire |
173.16 g/mol |
Nom IUPAC |
[2-(1,1-difluoroethyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C8H9F2NO/c1-8(9,10)7-4-6(5-12)2-3-11-7/h2-4,12H,5H2,1H3 |
Clé InChI |
KFSISQIAJDGPIG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=CC(=C1)CO)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{bicyclo[3.1.0]hexan-3-yl}-2H-1,2,3-triazole](/img/structure/B13198458.png)
![6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13198481.png)

![(Z)-(2-Methylpropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13198487.png)
![2-[(3-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13198493.png)

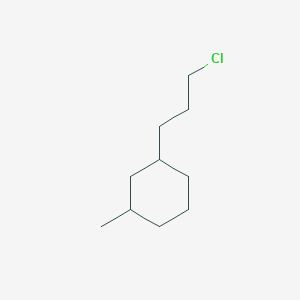

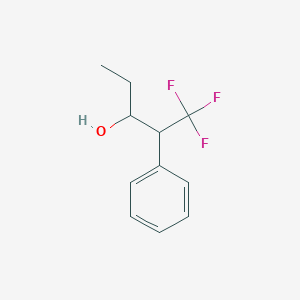

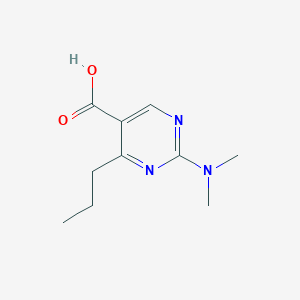
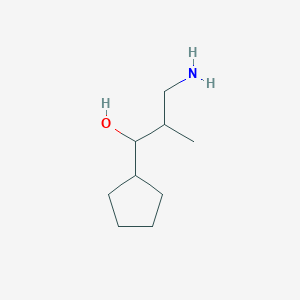
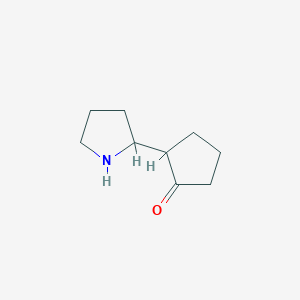
![3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane](/img/structure/B13198535.png)
